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molecular formula CaH2O6S2 B080985 Calcium bisulfite CAS No. 13780-03-5

Calcium bisulfite

Cat. No. B080985
M. Wt: 202.2 g/mol
InChI Key: LVGQIQHJMRUCRM-UHFFFAOYSA-L
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Patent
US04066735

Procedure details

Fifty grams of the above material was suspended in one liter of sulfurous acid solution containing 62.5 grams of sulfur dioxide. The molar ratio of sulfur dioxide to calcium in the original mixture was 3.00 or 50 percent in excess of that required to form calcium bisulfite. The mixture was held in a flask stoppered with a water trap tube at 20° C for 2 hours using intermittent agitation. At the end of the period the solution contained 54.4 grams of total sulfur dioxide or 87 percent of that originally present. The chitin was collected on a filter, washed and analyzed for residual calcium carbonate. It contained 0.81 grams or 2.5 percent of that originally present in the deproteinized shell. Demineralization was thus 97.5 percent complete and sulfur dioxide evolved with carbon dioxide through the trap tube was 13 percent of that originally present or 39 percent of the excess employed.
[Compound]
Name
above material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[Ca:4].[S:5](=[O:8])([OH:7])[OH:6]>>[S:5](=[O:6])([OH:8])[O-:7].[Ca+2:4].[S:1](=[O:6])([OH:3])[O-:2] |f:3.4.5|

Inputs

Step One
Name
above material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
62.5 g
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
S(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Ca+2].S([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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